molecular formula C31H26O2 B189303 9,9-Bis(4-allyloxyphenyl)fluorene CAS No. 142494-81-3

9,9-Bis(4-allyloxyphenyl)fluorene

Cat. No. B189303
Key on ui cas rn: 142494-81-3
M. Wt: 430.5 g/mol
InChI Key: OAGAWNXQZROGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150686B2

Procedure details

Into a 1,000 ml two-necked flask equipped with a refluxing condenser, 10.0 g of 4,4′-(9H-fluorene-9,9-diyl)diphenol (Sigma-Aldrich), 6.17 ml of allyl bromide (Sigma-Aldrich), 23.68 g of K2CO3, and 500 ml of acetone were charged and mixed at room temperature. Then, the reaction temperature was set to 80° C., and the homogeneous mixture thus obtained was refluxed overnight. After finishing the reaction, the reaction mixture was cooled to room temperature and was filtered using Celite. The solvent was evaporated to obtain a coarse product. A target product was extracted from the coarse product using ethyl acetate, washed three times using water, and dried using MgSO4. MgSO4 was filtered off, and solvents were removed by using an evaporator to obtain an intermediate product (11) of 9,9-bis(4-(allyloxy)phenyl)-9H-fluorene. The reaction scheme of the 1st step and the NMR data of the intermediate product (11) thus obtained are as follows.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.17 mL
Type
reactant
Reaction Step One
Name
Quantity
23.68 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[C:12]([C:21]3[CH:26]=[CH:25][C:24]([OH:27])=[CH:23][CH:22]=3)([C:14]3[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=3)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[CH2:28](Br)[CH:29]=[CH2:30].C([O-])([O-])=O.[K+].[K+].[CH3:38][C:39]([CH3:41])=O>>[CH2:28]([O:27][C:24]1[CH:23]=[CH:22][C:21]([C:12]2([C:14]3[CH:19]=[CH:18][C:17]([O:20][CH2:41][CH:39]=[CH2:38])=[CH:16][CH:15]=3)[C:11]3[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=3[C:5]3[C:13]2=[CH:1][CH:2]=[CH:3][CH:4]=3)=[CH:26][CH:25]=1)[CH:29]=[CH2:30] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O
Name
Quantity
6.17 mL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
23.68 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
500 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1,000 ml two-necked flask equipped with a refluxing condenser
ADDITION
Type
ADDITION
Details
mixed at room temperature
CUSTOM
Type
CUSTOM
Details
was set to 80° C.
CUSTOM
Type
CUSTOM
Details
the homogeneous mixture thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to obtain a coarse product
EXTRACTION
Type
EXTRACTION
Details
A target product was extracted from the coarse product
WASH
Type
WASH
Details
washed three times
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
MgSO4 was filtered off
CUSTOM
Type
CUSTOM
Details
solvents were removed
CUSTOM
Type
CUSTOM
Details
an evaporator

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=CC=C(C=C1)C1(C2=CC=CC=C2C=2C=CC=CC12)C1=CC=C(C=C1)OCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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